Boc-Pro-Pro-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

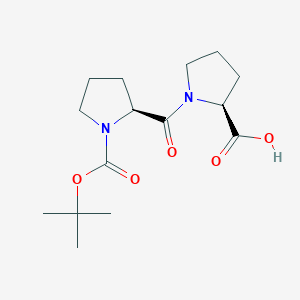

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)17-9-4-6-10(17)12(18)16-8-5-7-11(16)13(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDABHXCVGCHBB-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474521 | |

| Record name | Boc-Pro-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15401-08-8 | |

| Record name | Boc-Pro-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, 1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Pro-Pro-OH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-prolyl-L-proline (Boc-Pro-Pro-OH), a dipeptide derivative crucial in peptide synthesis and drug discovery. This document details its chemical structure, physicochemical properties, synthesis, and its role in biologically relevant signaling pathways.

Chemical Structure and Properties

This compound is a dipeptide composed of two L-proline residues, with the N-terminus of the first proline protected by a tert-butoxycarbonyl (Boc) group. This protecting group is vital in peptide synthesis, preventing unwanted reactions at the N-terminus while allowing for sequential peptide bond formation.[1][2]

Chemical Structure:

Molecular Formula: C₁₅H₂₄N₂O₅[1][3]

IUPAC Name: (2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While specific experimental data for some properties of the dipeptide are limited in publicly available literature, computed values and data from suppliers provide valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 312.37 g/mol | [Chem-Impex[1], PubChem[3]] |

| Appearance | White to off-white powder | [Chem-Impex[1]] |

| Purity (HPLC) | ≥ 99% | [Chem-Impex[1]] |

| Melting Point | Not explicitly reported for this compound. For comparison, the melting point of Boc-Pro-OH is 133-135 °C.[4][5] | N/A |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] (Inferred from Boc-Pro-OH) | N/A |

| Storage Conditions | Store at 0-8°C | [Chem-Impex[1]] |

| XLogP3 | 1.3 | [PubChem[3]] |

| Hydrogen Bond Donor Count | 1 | [PubChem[3]] |

| Hydrogen Bond Acceptor Count | 5 | [PubChem[3]] |

| Rotatable Bond Count | 3 | [PubChem[3]] |

Spectroscopic Data

-

¹H NMR: The spectrum would show characteristic signals for the protons of the two proline rings and the tert-butyl group of the Boc protecting group.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the carboxylic acid, the amide bond, and the Boc group, in addition to the carbons of the proline rings and the tert-butyl group.

-

IR Spectroscopy: The spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretching vibrations of the carboxylic acid, amide, and urethane functionalities, and C-H stretching of the aliphatic groups.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the Boc group.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of Boc-L-proline to an L-proline ester, followed by saponification of the resulting dipeptide ester. The following is a representative solution-phase synthesis protocol.

Experimental Workflow for the Synthesis of this compound

Caption: Solution-phase synthesis of this compound.

Materials:

-

Boc-L-proline

-

L-proline methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Coupling Reaction:

-

To a solution of Boc-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF, add EDC (1.1 eq) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, neutralize L-proline methyl ester hydrochloride (1.0 eq) with DIPEA (1.1 eq) in anhydrous DMF.

-

Add the neutralized proline methyl ester solution to the activated Boc-L-proline solution.

-

Add an additional equivalent of DIPEA (1.0 eq) to the reaction mixture and stir at room temperature overnight.

-

Dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Pro-Pro-OMe.

-

-

Saponification:

-

Dissolve the crude Boc-Pro-Pro-OMe in a mixture of THF and water.

-

Add LiOH (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

-

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound can be utilized as a dipeptide building block in Boc-SPPS to introduce a Pro-Pro motif into a growing peptide chain. This approach can improve synthesis efficiency and reduce the likelihood of side reactions associated with single amino acid couplings.

Experimental Workflow for Incorporating this compound in Boc-SPPS

Caption: Incorporation of this compound in a Boc-SPPS cycle.

Procedure:

-

Resin Preparation: The synthesis starts with a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) with the first amino acid attached.

-

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM).

-

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a base such as DIPEA in DCM.

-

Coupling of this compound:

-

Pre-activate this compound (2-4 equivalents) with a coupling reagent such as HBTU (2-4 equivalents) and DIPEA (4-6 equivalents) in DMF.

-

Add the activated dipeptide solution to the resin-bound peptide with a free N-terminus.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.

-

-

Washing: After complete coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Next Cycle: The cycle of deprotection, neutralization, and coupling is repeated with the next protected amino acid or dipeptide until the desired peptide sequence is assembled.

Biological Significance and Signaling Pathways

Proline-rich motifs, particularly Pro-Pro sequences, are crucial recognition sites in a multitude of protein-protein interactions that drive cellular signaling.[7] These motifs are often found in intrinsically disordered regions of proteins and are recognized by specific protein domains, most notably the Src Homology 3 (SH3) domain.[8]

SH3 Domain-Mediated Signaling: The Grb2-Sos1 Interaction

A classic example of a Pro-Pro motif's role in signal transduction is the interaction between the adaptor protein Growth factor receptor-bound protein 2 (Grb2) and the guanine nucleotide exchange factor Son of sevenless (Sos1).[8][9] This interaction is a critical step in the Ras/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.

Upon activation of receptor tyrosine kinases (RTKs) by growth factors, Grb2 is recruited to the plasma membrane via its SH2 domain, which binds to phosphotyrosine residues on the activated receptor. The two SH3 domains of Grb2 then bind to proline-rich sequences on Sos1, bringing Sos1 in proximity to its substrate, the small GTPase Ras, located at the inner leaflet of the plasma membrane. This leads to the activation of Ras and the downstream MAPK cascade.[10][11]

Grb2-Sos1 Signaling Pathway

Caption: The Grb2-Sos1 signaling pathway in Ras activation.

This signaling cascade highlights the importance of the Pro-Pro motif within Sos1 for its interaction with the Grb2 SH3 domains, a critical event for the propagation of extracellular signals to intracellular effector pathways. The use of this compound as a synthetic building block allows researchers to construct peptides that can mimic these proline-rich motifs, enabling detailed studies of these interactions and the development of potential therapeutic inhibitors.

Conclusion

This compound is a valuable and versatile reagent for chemical biologists and medicinal chemists. Its unique structural features, conferred by the two proline residues and the Boc protecting group, make it an essential tool for the synthesis of peptides with defined secondary structures and for probing and modulating protein-protein interactions. A thorough understanding of its properties and reactivity, as detailed in this guide, is paramount for its effective application in research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C15H24N2O5 | CID 11864387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Pro-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Boc-Pro-OH 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Boc-Pro-OH | CAS:15761-39-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. SH3 domain - Wikipedia [en.wikipedia.org]

- 8. portlandpress.com [portlandpress.com]

- 9. Research Portal [iro.uiowa.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid, commonly known in peptide chemistry as Boc-L-Pro-L-Pro-OH, is a valuable dipeptide building block. The incorporation of two consecutive proline residues induces significant conformational constraints, making it a key component in the synthesis of peptides with specific secondary structures, such as beta-turns.[1] This technical guide provides a comprehensive overview of a robust and widely applicable synthetic route to Boc-L-Pro-L-Pro-OH, detailing the necessary experimental protocols and presenting relevant quantitative data. The synthesis is strategically divided into three core stages: the protection of L-proline with a tert-butyloxycarbonyl (Boc) group, the coupling of the protected amino acid with L-proline methyl ester, and the final saponification of the resulting dipeptide ester to yield the target carboxylic acid.

Synthetic Strategy Overview

The synthesis of Boc-L-Pro-L-Pro-OH is a multi-step process that begins with the protection of the nitrogen atom of L-proline to prevent its unwanted participation in the subsequent peptide bond formation. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2]

The protected Boc-L-proline is then coupled with the methyl ester of L-proline. The esterification of the second proline residue serves to protect its carboxylic acid functionality during the coupling reaction. A variety of coupling reagents can be employed for this step, with the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) system being a common and effective choice that minimizes racemization.[3]

The final step involves the selective cleavage of the methyl ester of the dipeptide to afford the desired carboxylic acid. This is typically achieved through saponification, a base-catalyzed hydrolysis reaction.

Experimental Protocols

Stage 1: Synthesis of N-(tert-Butoxycarbonyl)-L-proline (Boc-L-Pro-OH)

The initial step involves the protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting L-proline with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2][4][5]

Materials:

-

L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂) or a mixture of Tetrahydrofuran (THF) and water

-

Saturated citric acid aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-proline in the chosen solvent system (e.g., a mixture of THF and water or CH₂Cl₂).

-

Add a base, such as triethylamine (3 equivalents) or an aqueous solution of sodium hydroxide, to the solution and stir until the L-proline is fully dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.1-2.0 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Perform an aqueous workup by quenching the reaction and washing the organic phase with a mild acidic solution (e.g., saturated citric acid), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The product, which is often a white solid upon cooling, can be further purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.

Stage 2: Synthesis of (2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid methyl ester (Boc-L-Pro-L-Pro-OMe)

This stage involves the formation of the peptide bond between Boc-L-proline and L-proline methyl ester using the EDC/HOBt coupling method.[3]

Materials:

-

Boc-L-proline

-

L-proline methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

0.5 M HCl (aqueous)

-

Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Boc-L-proline: In a round-bottom flask, dissolve Boc-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath. Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

-

Neutralization of L-proline methyl ester: In a separate flask, dissolve L-proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt. Stir for 15 minutes at room temperature.

-

Coupling: Add the neutralized L-proline methyl ester solution to the activated Boc-L-proline solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude dipeptide ester by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Stage 3: Saponification to (2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid (Boc-L-Pro-L-Pro-OH)

The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid. This is a standard saponification procedure.[6]

Materials:

-

Boc-L-Pro-L-Pro-OMe

-

Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water

-

1 N HCl (aqueous)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-L-Pro-L-Pro-OMe in a mixture of a suitable organic solvent (e.g., THF or MeOH) and water.

-

Add an excess of the base (e.g., LiOH, 1.2-10 equivalents) to the solution.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by TLC (typically 3-5 hours).

-

Acidify the reaction mixture to a pH of approximately 3 with 1 N HCl.

-

Extract the product into an organic solvent such as ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the final product, Boc-L-Pro-L-Pro-OH.

Data Presentation

The following tables summarize the quantitative data for each stage of the synthesis. Yields are representative and may vary based on specific reaction conditions and scale.

Table 1: Synthesis of N-(tert-Butoxycarbonyl)-L-proline (Boc-L-Pro-OH)

| Parameter | Value | Reference |

| Starting Material | L-proline | [5] |

| Key Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [4] |

| Solvent | Dimethyl sulfoxide (DMSO) | [5] |

| Reaction Time | 3 hours | [5] |

| Reported Yield | 83-90% | [5] |

Table 2: Synthesis of Boc-L-Pro-L-Pro-OMe via EDC/HOBt Coupling

| Parameter | Value | Reference |

| Starting Materials | Boc-L-proline, L-proline methyl ester HCl | [3] |

| Coupling Reagents | EDC, HOBt | [3] |

| Solvent | Dichloromethane (DCM) | [3] |

| Reaction Time | Overnight | [3] |

| Representative Yield* | 80-90% | [3] |

*Yield is based on a similar coupling of Boc-L-Pro-OH with Bzl-Gln-OMe·HCl as a representative example.[3]

Table 3: Saponification of Boc-L-Pro-L-Pro-OMe

| Parameter | Value | Reference |

| Starting Material | Boc-L-Pro-L-Pro-OMe | [6] |

| Key Reagent | Lithium hydroxide (LiOH) | [7] |

| Solvent | Dioxane/Water | [7] |

| Reaction Time | ~3 hours | [7] |

| Representative Yield | >90% | [7] |

Visualizations

Overall Synthetic Workflow

Caption: Overall synthetic workflow for Boc-L-Pro-L-Pro-OH.

EDC/HOBt Coupling Mechanism

References

- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Saponification-Typical procedures - operachem [operachem.com]

- 7. researchgate.net [researchgate.net]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Role of the Boc Protecting Group in Dipeptide Formation

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving desired sequences with high purity. The tert-butyloxycarbonyl (Boc) group, a cornerstone of synthetic organic chemistry, provides a robust and versatile strategy for the temporary protection of the α-amino group of amino acids. Its unique acid lability, coupled with stability under a wide range of other conditions, has made it an indispensable tool in both solution-phase and solid-phase peptide synthesis (SPPS). This technical guide offers an in-depth exploration of the critical role of the Boc protecting group in dipeptide synthesis, detailing its mechanism of action, providing comprehensive experimental protocols, and presenting quantitative data to inform synthetic strategies.

The Core Function and Strategic Advantage of the Boc Group

The primary role of the Boc group is to prevent the highly nucleophilic α-amino group of an amino acid from engaging in unwanted side reactions, most notably self-polymerization, during the formation of a peptide bond.[1] By converting the amine into a carbamate, its nucleophilicity is sufficiently suppressed, allowing for the selective activation of the carboxyl group and its subsequent reaction with the free amino group of a second amino acid.[2]

The strategic advantage of the Boc protecting group lies in its unique deprotection profile. It is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), while remaining stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[3][4] This orthogonality allows for the selective deprotection of the α-amino group without disturbing other protecting groups that may be present on the amino acid side chains, a critical aspect in the synthesis of more complex peptides.[5]

The Chemistry of Dipeptide Synthesis Using Boc Protection: A Step-by-Step Overview

The synthesis of a dipeptide using the Boc strategy follows a logical and well-established workflow, encompassing three key stages: protection of the N-terminal amino acid, coupling to the C-terminal amino acid, and deprotection of the newly formed dipeptide.

Boc Protection of the N-Terminal Amino Acid

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base, such as sodium hydroxide or triethylamine, deprotonates the amino group, enhancing its nucleophilicity for attack on one of the carbonyl carbons of the (Boc)₂O.[1]

Peptide Bond Formation: The Coupling Reaction

With the N-terminal amino acid protected, the next step is the formation of the peptide bond. This is achieved by activating the carboxyl group of the Boc-protected amino acid and then reacting it with the free amino group of a second, C-terminally protected amino acid (often as a methyl or benzyl ester). A variety of coupling reagents can be employed to facilitate this reaction, with the choice often depending on factors such as steric hindrance and the desire to minimize racemization.[6]

Boc Deprotection: Unveiling the N-Terminus

The final step in the dipeptide synthesis cycle is the removal of the Boc group to liberate the N-terminal amine. This is typically accomplished by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).[7] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates.[3]

Quantitative Data in Boc-Mediated Dipeptide Synthesis

The efficiency of each step in the synthesis is crucial for the overall yield and purity of the final dipeptide. The following tables summarize typical quantitative data for Boc protection, coupling, and deprotection reactions.

Table 1: Typical Conditions and Yields for Boc Protection of Amino Acids

| Amino Acid | Base | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| L-Alanine | NaOH | Dioxane/Water | 12-18 hours | Room Temperature | 85-95 |

| L-Phenylalanine | NaHCO₃ | Dioxane/Water | 12 hours | Room Temperature | 78-87[2] |

| L-Valine | NaOH | t-BuOH/Water | 4 hours | 45 | ~90 |

| Glycine | Triethylamine | Methanol | 2 hours | Room Temperature | >95 |

Table 2: Comparison of Coupling Reagents for Dipeptide Synthesis

| Coupling Reagent | Additive | Solvent | Typical Coupling Time | Racemization Risk | Typical Yield (%) |

| DCC | HOBt | DCM/DMF | 1-4 hours | Low to Moderate[6] | 80-95[1] |

| HBTU | DIEA | DMF | 15-60 minutes | Low | >90 |

| HATU | DIEA/NMM | DMF | 15-60 minutes | Very Low | >95 |

| PyBOP | DIEA | DMF | 30-90 minutes | Low | >90 |

DCC: Dicyclohexylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DCM: Dichloromethane; DMF: Dimethylformamide.

Table 3: Common Conditions for Boc Deprotection

| Reagent | Concentration | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| Trifluoroacetic acid (TFA) | 25-50% | Dichloromethane (DCM) | 20-30 minutes | Room Temperature | >99[3] |

| Hydrogen Chloride (HCl) | 4 M | Dioxane | 30-60 minutes | Room Temperature | >98[3] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key steps in dipeptide synthesis using a Boc protecting group.

Protocol 1: N-terminal Boc Protection of an Amino Acid (e.g., L-Alanine)

Materials:

-

L-Alanine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-Alanine in a 1:1 mixture of dioxane and water.

-

Add the sodium hydroxide solution and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-L-Alanine.[3]

Protocol 2: Dipeptide Coupling using DCC/HOBt (e.g., Boc-Ala-Gly-OMe)

Materials:

-

Boc-L-Alanine (1.0 eq)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.05 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIEA) (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Neutralization of Amino Acid Ester: Suspend H-Gly-OMe·HCl in anhydrous DCM and cool to 0 °C. Add DIEA dropwise and stir for 15-20 minutes.

-

Activation of Boc-L-Alanine: In a separate flask, dissolve Boc-L-Alanine and HOBt in anhydrous DCM. Cool to 0 °C and add a solution of DCC in anhydrous DCM. Stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: Add the neutralized glycine methyl ester solution from step 1 to the activated Boc-L-Alanine mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide, Boc-Ala-Gly-OMe.[1]

Protocol 3: N-terminal Boc Deprotection of a Dipeptide in Solution

Materials:

-

Boc-protected dipeptide (e.g., Boc-Ala-Gly-OMe)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolve the Boc-protected dipeptide in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add an equal volume of TFA to the solution (1:1 v/v TFA:DCM).

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the solution under reduced pressure to remove the TFA and DCM.

-

Triturate the residue with cold diethyl ether to precipitate the deprotected dipeptide as its TFA salt.

Conclusion

The tert-butyloxycarbonyl protecting group remains a powerful and reliable tool in the arsenal of the peptide chemist. Its well-understood chemistry, predictable reactivity, and the wealth of available protocols make it a preferred choice for many applications in dipeptide and larger peptide synthesis. A thorough understanding of the principles of Boc protection, coupling, and deprotection, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to successfully and efficiently synthesize peptides for a wide range of scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

Conformational Analysis of Boc-Pro-Pro-OH: A Technical Guide

Introduction

The dipeptide N-tert-butoxycarbonyl-L-prolyl-L-proline (Boc-Pro-Pro-OH) is a fundamental building block in peptide synthesis and a model system for studying the conformational behavior of proline-rich sequences. The unique cyclic structure of the proline residue imposes significant constraints on the peptide backbone, leading to a complex conformational landscape.[1] Unlike other amino acids, the X-Pro peptide bond has a relatively low energy barrier between the cis and trans conformations, resulting in a dynamic equilibrium of multiple isomers in solution.[2][3] Understanding this equilibrium is critical for drug development, as the specific conformation of a peptide is intrinsically linked to its biological activity and physicochemical properties.[2]

This technical guide provides an in-depth analysis of the conformational properties of this compound, detailing the primary experimental techniques used for its characterization, presenting key quantitative data, and illustrating the logical and experimental workflows involved.

Core Conformational Features

The conformational flexibility of this compound is dominated by two key structural phenomena: peptide bond isomerization and pyrrolidine ring puckering.

2.1 Cis-Trans Isomerism

The presence of two proline residues results in two imide bonds that can adopt either a cis (ω ≈ 0°) or trans (ω ≈ 180°) conformation: the Boc-Pro bond (ω₀) and the Pro-Pro bond (ω₁). This gives rise to four distinct isomers in solution, which are in slow exchange on the NMR timescale and can be observed as separate species.[4][5]

The four possible isomers are:

-

trans-trans

-

trans-cis

-

cis-trans

-

cis-cis

Studies on analogous X-Pro-Pro peptides show that the all-trans isomer is generally the most stable and populated form in aqueous solution.[4][5] The relative populations, however, can be influenced by the nature of the N-terminal blocking group, the solvent, and pH.[3][6]

2.2 Proline Ring Puckering

The five-membered pyrrolidine ring of each proline residue is not planar and exists in one of two predominant puckered conformations, described by the Cγ atom being either on the same side (endo) or the opposite side (exo) of the Cα-Cδ bond relative to the carbonyl group. This puckering is correlated with the backbone conformation and influences the overall peptide structure.[1]

Experimental & Computational Workflow

A combination of experimental spectroscopy and computational modeling is required for a comprehensive conformational analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the solution-state structure and dynamics of peptides.[7] The general workflow is outlined below.

Figure 1. Integrated workflow for the conformational analysis of this compound.

Detailed Experimental Protocols: NMR Spectroscopy

NMR spectroscopy provides unparalleled detail on the solution-state structure, allowing for the identification and quantification of isomers and the determination of 3D structural features.[2][7]

4.1 Sample Preparation

-

Dissolve lyophilized this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) to a final concentration of 1-5 mM.

-

Transfer approximately 0.5 mL of the solution to a standard 5 mm NMR tube.

-

Ensure the sample is at the desired temperature and allow it to equilibrate within the spectrometer before data acquisition.

4.2 NMR Data Acquisition and Analysis A standard suite of experiments is performed to achieve full resonance assignment and structural characterization.[8]

-

1D ¹H and ¹³C NMR:

-

Purpose: To assess sample purity and observe the presence of multiple species (isomers). The relative populations of the cis and trans isomers can be quantified by integrating well-resolved signals in the ¹H or ¹³C spectra.[2][4]

-

Key Observation: Distinct signals for proline Cβ and Cγ carbons are highly diagnostic of the cis or trans state of the X-Pro bond.[9][10]

-

-

2D TOCSY (Total Correlation Spectroscopy):

-

Purpose: To identify all protons belonging to a single amino acid residue (spin system). This is the first step in sequential assignment.

-

Typical Parameters: An isotropic mixing time of 60-80 ms is used to allow magnetization transfer throughout the entire spin system.[8]

-

-

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-Frame Overhauser Effect Spectroscopy):

-

Purpose: To identify protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[11] This is crucial for determining the 3D structure and for distinguishing between cis and trans isomers.

-

Isomer-Specific NOEs:

-

Trans Isomer: A strong NOE is observed between the Hα of one residue and the Hδ protons of the subsequent proline (Hα(i) ↔ Hδ(i+1)).

-

Cis Isomer: A strong NOE is observed between the Hα protons of adjacent residues (Hα(i) ↔ Hα(i+1)).

-

-

Choice of Experiment: For a small peptide like this compound, the NOE effect can be near zero. A ROESY experiment is often preferred as it provides a positive signal for all molecular sizes and avoids artifacts from spin diffusion.[11]

-

Typical Parameters: A mixing time of 200-500 ms for ROESY or 500-800 ms for NOESY is generally appropriate for small molecules.[2][11]

-

Quantitative Conformational Data

While precise experimental data for this compound is not extensively published, analysis of closely related X-Pro-Pro peptides provides representative quantitative values.

5.1 Isomer Populations

The four isomers exist in a dynamic equilibrium in solution. The diagram below illustrates this relationship, and Table 1 provides representative population data from a study on a similar tripeptide, Ac-Pro-Gly-Pro-OH.[5]

Figure 2. Equilibrium between the four cis/trans isomers of this compound.

Table 1. Representative Isomer Populations in Aqueous Solution.[5]

| Isomer (ω₀ - ω₁) | Population (%) |

|---|---|

| trans-trans | 41 |

| trans-cis | 26 |

| cis-trans | 20 |

| cis-cis | 13 |

Data from Ac-Pro-Gly-Pro-OH, a close structural analogue, is used for illustration.[5] Note that the relative stability of the mixed isomers can vary depending on the specific peptide and solvent conditions.[4]

5.2 Diagnostic ¹³C NMR Chemical Shifts

The chemical shifts of the proline Cβ and Cγ atoms are highly sensitive to the conformation of the preceding peptide bond. This provides a reliable method for isomer assignment.

Table 2. Characteristic ¹³C Chemical Shift Differences for Proline Carbons.[2][9][10]

| Isomer | Δδ (Cβ - Cγ) in ppm | General Observation |

|---|---|---|

| trans | Small (~2-5 ppm) | Cβ and Cγ resonances are relatively close. |

| cis | Large (~8-12 ppm) | Cβ is significantly downfield of Cγ. |

5.3 Typical Dihedral Angles

The backbone dihedral angles define the overall conformation. The all-trans conformation often adopts a polyproline II (PPII) helical structure, while the all-cis conformation is characteristic of a polyproline I (PPI) helix.[3]

Table 3. Idealized Dihedral Angles for Major Pro-Pro Conformations.[3][12]

| Conformation | Residue | φ (phi) | ψ (psi) | ω (omega) |

|---|---|---|---|---|

| PPII (all-trans) | Pro₁ | ~ -75° | ~ +145° | ~ 180° |

| Pro₂ | ~ -75° | ~ +145° | ~ 180° | |

| PPI (all-cis) | Pro₁ | ~ -75° | ~ +160° | ~ 0° |

| | Pro₂ | ~ -75° | ~ +160° | ~ 0° |

Conclusion

The conformational analysis of this compound reveals a complex and dynamic system governed by the slow interconversion between four cis-trans isomers. The all-trans conformer is typically the most populated species in solution. A comprehensive understanding of this conformational landscape is achieved through an integrated approach, primarily leveraging multi-dimensional NMR spectroscopy to provide experimental restraints, which can be further refined with computational modeling. The methodologies and data presented in this guide serve as a foundational resource for researchers working with proline-containing peptides, enabling more accurate structural elucidation and rational design in drug discovery and development.

References

- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Conformations and free energy landscapes of polyproline peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR: application to collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of Boc-Pro-Pro-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Identification

A foundational understanding of the physicochemical properties of Boc-Pro-Pro-OH is essential for its proper handling and use.

| Property | Value |

| Chemical Name | (2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

| Synonyms | Boc-L-Pro-Pro-OH, Boc-Pro-Pro-COOH |

| CAS Number | 15401-08-8 |

| Molecular Formula | C15H24N2O5 |

| Molecular Weight | 312.36 g/mol [1] |

| Appearance | White to off-white solid |

Recommended Storage and Handling

Proper storage and handling are critical to maintain the chemical integrity of this compound. The primary concerns are hydrolysis of the acid-labile Boc group and potential degradation of the peptide bond.

Storage Conditions

Adherence to the following storage conditions will maximize the shelf-life of solid this compound:

| Condition | Recommendation | Rationale |

| Temperature | Long-term: ≤ -20°C. Short-term: 2-8°C. | Reduces the rate of potential degradation reactions. Some suppliers suggest storage in a freezer under -20°C for optimal long-term stability. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. |

| Environment | Store in a dry, cool, and well-ventilated place.[2] | Prevents condensation and hydrolysis. |

Handling Procedures

To prevent contamination and degradation during use, the following handling practices are recommended:

-

Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: For weighing and aliquoting, it is best practice to work in a glove box or under a stream of inert gas.

-

Minimize Exposure: Work efficiently to minimize the time the container is open. Reseal tightly immediately after use.

-

Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused material to the original container.

-

Personal Protective Equipment (PPE): Handle in a well-ventilated area, preferably in a fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat. Avoid dust formation.[2]

Chemical Stability Profile

The overall stability of this compound is dictated by the lability of the Boc protecting group and the robustness of the Pro-Pro amide bond.

Stability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a well-characterized acid-labile protecting group.

-

Acidic Conditions: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), hydrochloric acid in organic solvents, or other strong acids.[3] This is the most significant liability of this compound.

-

Basic and Neutral Conditions: The Boc group is generally stable under basic and neutral conditions, making it compatible with a wide range of reaction conditions in peptide synthesis.[3]

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to thermal decomposition of the Boc group.

Stability of the Proline-Proline Peptide Bond

The peptide bond between two proline residues is known to have unique conformational properties. While generally stable, certain conditions can promote its cleavage.

-

Hydrolytic Stability: Like all peptide bonds, the Pro-Pro linkage can be hydrolyzed under strongly acidic or basic conditions, particularly at elevated temperatures. The rate of hydrolysis is generally slow under physiological conditions.

-

Enzymatic Degradation: Proline-containing peptides can be susceptible to cleavage by specific peptidases.[4]

Potential Degradation Pathways

While specific degradation studies on this compound are not available, the following pathways can be inferred based on the chemical nature of the molecule.

Acid-Catalyzed Deprotection

The primary degradation pathway is the acid-catalyzed removal of the Boc group, yielding prolyl-proline and gaseous byproducts.

Caption: Acid-catalyzed degradation of this compound.

Hydrolysis of the Peptide Bond

Under harsh acidic or basic conditions, the amide bond between the two proline residues can be hydrolyzed.

Caption: Hydrolytic cleavage of the peptide bond in this compound.

Experimental Protocols for Stability and Purity Assessment

To ensure the quality of this compound, particularly after prolonged storage or when used in cGMP applications, its purity and stability should be assessed.

General Workflow for Purity and Stability Testing

The following diagram outlines a general workflow for assessing the stability of this compound.

Caption: Experimental workflow for stability assessment of this compound.

Protocol for Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This method is suitable for determining the chemical purity of this compound and detecting non-chiral degradation products.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be from 95% A to 5% A over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210-220 nm.

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., 50% acetonitrile in water).

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol for Enantiomeric Purity by Chiral HPLC

This method is essential to confirm the stereochemical integrity of the L-proline residues.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A suitable chiral stationary phase (CSP) column.

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an acidic modifier (e.g., TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210-220 nm.

-

Sample Preparation: Dissolve this compound in the mobile phase.

Data Analysis: The percentage of any undesired enantiomers (e.g., D-Pro-L-Pro, L-Pro-D-Pro, D-Pro-D-Pro) can be quantified by comparing the peak areas.

Summary of Stability and Storage Recommendations

| Parameter | Recommendation |

| Long-Term Storage | ≤ -20°C in a tightly sealed container under inert gas. |

| Short-Term Storage | 2-8°C in a tightly sealed container. |

| Handling | Equilibrate to room temperature before opening. Handle in a dry, inert atmosphere. Use appropriate PPE. |

| Avoid | Exposure to acids, prolonged heat, moisture, and atmospheric oxygen. |

| Purity Assessment | Regularly assess purity using RP-HPLC and chiral HPLC, especially for long-term stored material. |

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound, contributing to the successful synthesis of high-purity peptides.

References

Solubility Profile of Boc-Pro-Pro-OH: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of the protected dipeptide Boc-Pro-Pro-OH in various organic solvents, including detailed experimental protocols and workflow visualizations.

Introduction

N-tert-butoxycarbonyl-L-prolyl-L-proline (this compound) is a protected dipeptide commonly utilized as a building block in solid-phase and solution-phase peptide synthesis. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthetic protocols, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a visual workflow to aid in experimental design.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₅H₂₄N₂O₅[1] |

| Molecular Weight | 312.36 g/mol [1] |

| CAS Number | 15401-08-8[1] |

| Appearance | Typically a white to off-white solid |

Qualitative Solubility of this compound in Organic Solvents

While specific quantitative solubility data for this compound is scarce in publicly available literature, its solubility can be inferred from the general principles governing protected peptides and from data on analogous compounds like Boc-Pro-OH. The presence of the hydrophobic tert-butoxycarbonyl (Boc) group and the two proline residues suggests that this compound is a neutral, relatively nonpolar molecule. Consequently, it is expected to exhibit better solubility in organic solvents compared to aqueous media.

For the related compound, N-Boc-L-proline (Boc-Pro-OH), it is reported to be soluble in ethanol and water.[2] More specific data indicates its solubility to be approximately 15 mg/mL in ethanol and DMSO, and around 20 mg/mL in DMF.[3] Based on these principles and available data, the following table provides a qualitative summary of the expected solubility of this compound.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Predicted Solubility | Rationale and Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | A powerful polar aprotic solvent, generally effective for dissolving protected peptides.[4] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | Commonly used as a solvent in peptide synthesis, indicating good compatibility with protected peptides.[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Likely Soluble | A common solvent for organic synthesis that can often dissolve protected amino acids and peptides. |

| Methanol (MeOH) | CH₄O | Likely Soluble | A polar protic solvent capable of dissolving a wide range of organic compounds.[4] |

| Ethanol (EtOH) | C₂H₅OH | Likely Soluble | Similar to methanol, it is a good solvent for many protected amino acids.[2] |

| Acetonitrile (ACN) | C₂H₃N | Moderately Soluble | A polar aprotic solvent, though perhaps less effective than DMSO or DMF for larger protected peptides. |

| Tetrahydrofuran (THF) | C₄H₈O | Sparingly Soluble | A less polar ether which may have limited capacity to dissolve the peptide backbone. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Sparingly to Insoluble | A moderately polar solvent where solubility is likely to be low. |

| Water | H₂O | Insoluble | The hydrophobic nature of the Boc group and the proline side chains significantly limits aqueous solubility.[2] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, a quantitative determination of solubility is necessary. The following protocol, based on the equilibrium saturation method, provides a reliable means to ascertain the solubility of this compound in a specific solvent.

Materials

-

This compound powder

-

High-purity organic solvents (e.g., DMSO, DMF, methanol)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 20 mg) to a vial containing a known volume (e.g., 1 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of Undissolved Solute:

-

Following the equilibration period, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

-

-

Analysis of the Supernatant:

-

Carefully withdraw a precise volume of the clear supernatant, ensuring that no solid particles are disturbed.

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear dynamic range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original, undiluted supernatant by applying the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

To facilitate the implementation of the solubility determination protocol, the following diagram illustrates the logical flow of the experimental steps.

Caption: A workflow diagram for the quantitative determination of solubility.

References

In-Depth Technical Guide: Boc-Pro-Pro-OH Safety and Handling

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for N-(tert-Butoxycarbonyl)-L-prolyl-L-proline (Boc-Pro-Pro-OH), a dipeptide commonly utilized in peptide synthesis and other research applications. While specific quantitative toxicological data for this compound is largely unavailable in public databases, this document consolidates the existing safety information and provides general guidance based on the chemical nature of the compound and its intended use.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for proper handling, storage, and experimental design.

| Property | Value | Reference |

| Chemical Name | (2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | [1] |

| Synonyms | Boc-L-Pro-Pro-OH, Boc-Pro-Pro-COOH | [1] |

| CAS Number | 15401-08-8 | [2] |

| Molecular Formula | C15H24N2O5 | [2] |

| Molecular Weight | 312.36 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 185-187 °C | [3] |

| Solubility | No data available | [4] |

| Vapor Pressure | No data available | [1][4] |

| Density | No data available | [1][4] |

Hazard Identification and GHS Classification

As of the latest available safety data sheets, a specific GHS classification for this compound has not been established. However, based on its chemical structure and general knowledge of similar compounds used in peptide synthesis, it should be handled with care, assuming potential for irritation.

Safety and Handling Precautions

Given the absence of extensive toxicological data, a conservative approach to handling this compound is recommended. The following precautions are based on general laboratory safety guidelines for handling chemical reagents.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure.

| PPE | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects eyes from dust particles and splashes.[1] |

| Skin Protection | Impervious clothing and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. | Prevents skin contact.[1] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. For powdered material, a dust mask (type N95 or equivalent) is recommended. | Minimizes inhalation of dust particles.[1] |

Engineering Controls

Engineering controls are designed to minimize hazards at the source.

| Control | Description |

| Ventilation | Handle in a well-ventilated place, preferably in a chemical fume hood.[1] |

| Eye Wash Stations | Ensure eyewash stations and safety showers are close to the workstation location. |

Handling and Storage

| Aspect | Precaution |

| Safe Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[1] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[1] A storage temperature of -20°C is also recommended.[3] |

| Incompatible Materials | No specific data available, but avoid strong oxidizing agents. |

First Aid Measures

In case of accidental exposure, follow these first aid procedures.

| Exposure Route | First Aid Measure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

Fire and Explosion Hazard Data

| Parameter | Information |

| Flammability | No data available. Assumed to be a combustible solid. |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] |

| Specific Hazards | No data available. |

| Fire-fighting Procedures | Wear a self-contained breathing apparatus for firefighting if necessary.[4] |

Toxicological and Ecological Information

Specific quantitative data on the toxicological and ecological effects of this compound are not available in the reviewed literature.

| Endpoint | Result |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available[1] |

| Skin Corrosion/Irritation | No data available[1] |

| Serious Eye Damage/Irritation | No data available[1] |

| Respiratory or Skin Sensitization | No data available[1] |

| Germ Cell Mutagenicity | No data available[1] |

| Carcinogenicity | No data available[1] |

| Reproductive Toxicity | No data available[1] |

| Ecotoxicity | No data available[1] |

| Persistence and Degradability | No data available[1] |

| Bioaccumulative Potential | No data available[1] |

Experimental Protocols

While specific safety testing protocols for this compound are not published, this section outlines general methodologies for key safety assessments that would be applicable.

In Vitro Dermal Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method provides a framework for assessing the skin irritation potential of a chemical.

-

Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure:

-

A small amount of the test chemical (e.g., this compound) is applied topically to the tissue surface.

-

The chemical is left in contact with the tissue for a defined period (e.g., 60 minutes).

-

The tissue is then rinsed and incubated for a further period (e.g., 42 hours).

-

Cell viability is assessed by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is measured spectrophotometrically.

-

-

Interpretation: A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the chemical is an irritant.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437)

This assay is used to identify chemicals that have the potential to cause serious eye damage.

-

Test System: Bovine corneas obtained from abattoirs.

-

Procedure:

-

The test chemical is applied to the epithelial surface of the cornea.

-

The cornea is incubated for a set period.

-

Corneal opacity (light scattering) and permeability (passage of fluorescein dye) are measured.

-

-

Interpretation: An in vitro irritancy score is calculated based on the opacity and permeability values. This score is used to classify the chemical's eye irritation potential.

Visualizations

The following diagrams illustrate a typical workflow involving a Boc-protected dipeptide like this compound in solid-phase peptide synthesis and a conceptual representation of its potential biological processing.

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Caption: Conceptual pathway for the cellular processing of a proline dipeptide.[5]

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Do not discharge into drains or the environment. Contaminated packaging should be treated as the chemical itself.

Conclusion

While specific toxicological data for this compound is limited, a risk-based approach to handling is essential. By adhering to the general safety precautions outlined in this guide, researchers can minimize potential exposure and ensure a safe laboratory environment. It is imperative to consult the most recent Safety Data Sheet from the supplier before use and to conduct a thorough risk assessment for any new experimental protocol involving this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C15H24N2O5 | CID 11864387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Hydrolysis of proline dipeptides completely fulfills the proline requirement in a proline-auxotrophic Chinese hamster ovary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Boc-Pro-Pro-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Pro-Pro-OH, the N-terminally protected dipeptide of proline, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the assembly of proline-rich sequences and collagen-like peptides. The unique conformational constraints imposed by the double proline motif can be leveraged to induce specific secondary structures, such as polyproline helices and β-turns, which are vital for the biological activity of many peptides and proteins.[1] The use of a dipeptide fragment like this compound in a convergent synthesis strategy can enhance efficiency, minimize challenging coupling steps of single proline residues, and potentially reduce the risk of side reactions associated with the stepwise addition of proline, such as diketopiperazine formation in Fmoc-based strategies.

These application notes provide detailed protocols and technical guidance for the efficient incorporation of this compound into peptide sequences using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

Core Applications

The primary applications for this compound in SPPS include:

-

Synthesis of Collagen-Mimetic Peptides: Collagen is characterized by its repeating Gly-Pro-Xaa sequence. The use of this compound is advantageous in synthesizing these repetitive structures.

-

Assembly of Proline-Rich Peptides: Many signaling proteins and antimicrobial peptides contain proline-rich domains. This compound facilitates the synthesis of these challenging sequences.

-

Induction of Specific Secondary Structures: The rigid dipeptide unit helps to enforce desired conformations in the final peptide product.[1]

-

Overcoming Difficult Couplings: Stepwise coupling of individual proline residues can sometimes be inefficient. Using a dipeptide fragment can circumvent these issues.

Data Presentation

Table 1: General Synthesis Parameters for this compound Coupling

| Parameter | Recommended Value | Notes |

| Resin Type | Merrifield, PAM, or MBHA Resin | Choice depends on whether a C-terminal acid or amide is desired. |

| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution can be beneficial for longer or more complex peptides. |

| This compound Excess | 2 - 4 equivalents | Relative to the resin substitution. |

| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the resin substitution. |

| Coupling Time | 2 - 6 hours | May require longer coupling times or double coupling due to the sterically hindered nature of the dipeptide. |

| Monitoring | Isatin or Chloranil test | The standard ninhydrin (Kaiser) test is not suitable for secondary amines like proline.[1] |

Table 2: Comparative Performance of Common Coupling Reagents in Boc-SPPS

The following data, derived from the synthesis of a model pentapeptide, provides a general comparison of common coupling reagents. While not specific to this compound, it offers insights into their relative efficiencies.

| Coupling Reagent | Reagent Class | Typical Yield (%) | Relative Reaction Rate | Key Considerations |

| HBTU | Aminium/Uronium Salt | >95% | Very Fast | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[2] |

| DIC/HOBt | Carbodiimide/Additive | 90-95% | Moderate | A cost-effective and reliable option. The urea byproduct of DIC is soluble, simplifying washes. |

| PyBOP | Phosphonium Salt | >95% | Very Fast | Highly efficient but can produce toxic byproducts. |

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of a peptide incorporating a this compound unit on a 0.1 mmol scale.

Protocol 1: Standard Boc-SPPS Cycle for Peptide Elongation

This protocol outlines the iterative steps for adding a single Boc-protected amino acid prior to the coupling of this compound.

1. Resin Swelling:

- Place the desired resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.

- Add dichloromethane (DCM, ~5 mL) and gently agitate for 30-60 minutes to swell the resin.

- Drain the solvent.

2. Nα-Boc Deprotection:

- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

- Perform a pre-wash by agitating for 5 minutes.

- Drain and add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes.

- Drain the TFA solution and wash the resin with DCM (3x), followed by isopropanol (IPA) (2x), and then DCM (3x).

3. Neutralization:

- Add a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM or DMF to the resin.

- Agitate for 2 minutes and drain. Repeat the neutralization step.

- Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.

4. Coupling of Single Boc-Amino Acid:

- In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.

- Add DIPEA (6 equivalents) to the solution to begin activation.

- Immediately add the activated amino acid solution to the neutralized resin.

- Agitate the mixture at room temperature for 1-2 hours.

- Monitor the coupling reaction using the Kaiser test (for primary amines).

Protocol 2: Coupling of this compound

This protocol details the specific steps for coupling the dipeptide unit to the growing peptide chain on the solid support.

1. Resin Preparation:

- Start with the peptide-resin that has a free N-terminal amino group (e.g., after step 3 of Protocol 1). Ensure the resin is well-swollen in DMF.

2. This compound Activation (Pre-activation with DIC/HOBt):

- In a separate reaction vessel, dissolve this compound (3 equivalents, e.g., 0.3 mmol) and HOBt (1-Hydroxybenzotriazole) (3 equivalents) in a minimal amount of DMF.

- Add DIC (N,N'-Diisopropylcarbodiimide) (3 equivalents) to the solution.

- Allow the mixture to pre-activate for 10-15 minutes at room temperature.

3. Coupling Reaction:

- Add the pre-activated this compound solution to the neutralized peptide-resin.

- Agitate the reaction mixture at room temperature. Due to the sterically hindered nature of the dipeptide, an extended coupling time of 4-6 hours may be necessary.

4. Monitoring the Coupling:

- After the initial coupling time, take a small sample of the resin beads.

- Perform an Isatin or Chloranil test to check for the presence of free secondary amines.

- A negative test (beads remain their original color or turn yellow/orange with the Isatin test) indicates a complete reaction.

- If the test is positive (blue/green color), a second coupling ("recoupling") is recommended. Drain the reaction mixture, wash the resin with DMF, and repeat the coupling step with freshly activated this compound.

5. Washing:

- Once the coupling is complete, drain the reaction solution.

- Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

1. Resin Preparation:

- After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under a high vacuum for at least 2 hours.

2. HF or TFMSA Cleavage:

- Caution: Hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA) are extremely corrosive and toxic. These procedures must be performed in a specialized apparatus within a certified fume hood with appropriate personal protective equipment.

- HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) at a ratio of 10 mL per gram of resin. Stir the mixture at 0°C for 1-2 hours.

- TFMSA Cleavage: As an alternative to HF, suspend the peptide-resin in a cleavage cocktail of TFMSA/TFA/thioanisole. Stir the mixture at room temperature for 1-2 hours.

3. Peptide Precipitation and Isolation:

- After cleavage, carefully remove the acid under a stream of nitrogen or by vacuum.

- Triturate the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.

- Collect the peptide by filtration or centrifugation.

- Wash the crude peptide several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

- Dry the final peptide product under vacuum.

Visualizations

Caption: General workflow for a single coupling cycle of this compound in Boc-SPPS.

Caption: Activation and coupling pathway of this compound using DIC/HOBt.

References

Application Notes and Protocols for Boc-Pro-Pro-OH Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of N-tert-butyloxycarbonyl-L-prolyl-L-proline (Boc-Pro-Pro-OH) in peptide synthesis. This dipeptide is a common motif in bioactive peptides and proteins, and its efficient incorporation is crucial for the successful synthesis of target molecules. This document details various coupling reagents and activation methods, provides step-by-step experimental protocols, and presents a comparative analysis of their effectiveness.

Introduction to this compound Coupling

The synthesis of peptides containing consecutive proline residues can be challenging due to the steric hindrance of the pyrrolidine rings and the unique conformational constraints of the Pro-Pro motif. The choice of coupling reagent and activation method is therefore critical to ensure high coupling efficiency, minimize racemization, and achieve a high purity of the final peptide. This guide explores the use of common coupling reagents, including carbodiimides and onium salts, for the incorporation of this compound in both solid-phase and solution-phase peptide synthesis.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent for this compound is a trade-off between reactivity, cost, and the potential for side reactions. The following tables summarize the performance of common coupling reagents for the incorporation of sterically hindered amino acids and peptides, providing a baseline for comparison.

Table 1: Quantitative Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time (hours) | Relative Cost |

| HATU | 95-99 | >98 | 1-2 | High |

| HBTU | 90-95 | >95 | 2-4 | Medium |

| PyBOP | 90-96 | >95 | 2-4 | Medium-High |

| DCC/HOBt | 80-90 | >95 | 4-12 | Low |

Note: Data is generalized for sterically hindered amino acids and may vary depending on the specific sequence and reaction conditions.

Table 2: Qualitative Comparison of Coupling Reagent Characteristics

| Coupling Reagent | Advantages | Disadvantages |